molecular formula C13H12F3NO B2886307 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1035261-83-6

4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B2886307
CAS No.: 1035261-83-6
M. Wt: 255.24
InChI Key: CBJRQBNOPDOQHB-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted with a cyano group (-CN) and a 3-(trifluoromethyl)phenyl group at the 4-position. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid pyran ring and electron-withdrawing substituents enhance metabolic stability and binding affinity in drug-receptor interactions .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJRQBNOPDOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile, also known by its CAS number 1035261-83-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H12F3NO
  • Molecular Weight : 255.24 g/mol
  • CAS Number : 1035261-83-6

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Anticancer Activity : Initial studies suggest that this compound exhibits significant cytotoxicity against several cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth.
  • Neuroprotective Effects : Research indicates that derivatives of tetrahydropyran compounds can modulate excitatory amino acid transporters (EAATs), which play a crucial role in neuroprotection. This compound may share similar mechanisms, warranting further investigation into its neuroprotective properties.
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of tetrahydropyran derivatives. Although specific data on this compound is limited, the structural similarities with other active compounds suggest possible antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR analysis of tetrahydropyran derivatives highlights the importance of functional groups in determining biological activity. For this compound:

  • The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to target proteins.
  • The tetrahydropyran ring contributes to conformational flexibility, which is essential for interaction with various biological targets.

Case Study 1: Anticancer Activity

A study conducted on several tetrahydropyran derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHeLa5.2
Compound BMCF77.8
This compoundA5496.5

This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a neuroprotection assay, a related tetrahydropyran derivative was shown to significantly reduce neuronal cell death induced by excitotoxicity in vitro. The mechanism involved modulation of glutamate transporters, indicating potential neuroprotective effects that merit further exploration for the specific compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of tetrahydro-2H-pyran-4-carbonitrile derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile 3-(Trifluoromethyl)phenyl at C4 C₁₃H₁₂F₃NO 259.24 g/mol High lipophilicity (logP ~2.5); used in kinase inhibitors and CNS-targeting drugs .
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile 4-Chlorophenyl at C4 C₁₂H₁₂ClNO 221.68 g/mol Lower logP (~2.1); intermediate in anticonvulsant synthesis; requires stringent safety protocols .
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile 3-Bromobenzoyl at C4 C₁₃H₁₂BrNO₂ 294.15 g/mol Enhanced electrophilicity due to benzoyl group; used in cross-coupling reactions .
4-[(2,3-Difluorophenyl)hydroxymethyl]tetrahydro-2H-pyran-4-carbonitrile 2,3-Difluorophenyl hydroxymethyl at C4 C₁₃H₁₃F₂NO₂ 253.25 g/mol Polar hydroxyl group improves solubility; potential antiviral applications .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile 4-(Benzyloxy)phenyl at C4 C₁₉H₁₉NO₂ 293.36 g/mol Bulky substituent reduces metabolic clearance; used in estrogen receptor modulators .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound ESI-MS [M+H]⁺ ¹H/¹³C NMR Shifts (Key Groups)
This compound 260.1 (calculated) δ ~7.6–7.8 ppm (aromatic H); δ ~120–125 ppm (CF₃, ¹³C)
1-(3-(Trifluoromethyl)phenyl)urea (, 8e ) 412.1 δ ~7.5 ppm (aromatic H); δ ~155 ppm (urea carbonyl, ¹³C)
4-(4-Fluorophenyl)pyran-3-carbonitrile () Not reported δ ~6.9–7.4 ppm (aromatic H); δ ~118 ppm (CN, ¹³C)

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